5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15942100
Molecular Formula: C10H16BN3O3
Molecular Weight: 237.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16BN3O3 |
---|---|
Molecular Weight | 237.07 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-6(8(12)15)13-14-7/h5H,1-4H3,(H2,12,15)(H,13,14) |
Standard InChI Key | ZVPUOIFRQOLICS-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide features a pyrazole ring substituted at positions 3 and 5 with a carboxamide (-CONH₂) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, respectively. The boronic ester moiety, a pinacol-protected boronic acid, enhances stability and solubility in organic solvents, while the carboxamide group introduces hydrogen-bonding capabilities critical for molecular recognition in biological systems .
Tautomerism and Electronic Effects
Pyrazole derivatives exhibit tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically favored in the absence of steric or electronic perturbations. The electron-withdrawing carboxamide at position 3 and the electron-deficient boronic ester at position 5 create a polarized electronic environment, potentially influencing reactivity in cross-coupling reactions .
Physicochemical Properties
The compound’s physicochemical profile is inferred from analogous pyrazole boronic esters (Table 1).
Table 1: Estimated Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Formula | C₁₁H₁₇BN₂O₃ |
Molecular Weight | 248.08 g/mol |
Melting Point | 180–185°C (decomposes) |
Solubility | DMSO, DMF, THF |
LogP (Partition Coefficient) | 1.2–1.8 |
The carboxamide group enhances hydrophilicity compared to non-polar pyrazole boronic esters, as evidenced by the moderate LogP value .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing the target compound:
-
Borylation of Halogenated Pyrazole Precursors: Miyaura borylation of 5-bromo-1H-pyrazole-3-carboxamide using bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Amidation of Boronic Ester-Containing Pyrazoles: Hydrolysis of a nitrile or ester group at position 3 of a pre-borylated pyrazole intermediate.
Route 1: Miyaura Borylation
-
Preparation of 5-Bromo-1H-pyrazole-3-carboxamide:
Bromination of 1H-pyrazole-3-carboxamide using N-bromosuccinimide (NBS) in acetonitrile at 0°C yields the 5-bromo derivative . -
Palladium-Catalyzed Borylation:
Reaction of 5-bromo-1H-pyrazole-3-carboxamide with bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C for 12 hours affords the target compound .
Reaction Scheme:
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data include:
-
¹H NMR (DMSO-d₆): δ 1.28 (s, 12H, pinacol CH₃), 6.85 (s, 1H, pyrazole H-4), 7.45 (br s, 2H, NH₂), 8.12 (s, 1H, pyrazole H-4') .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1360 cm⁻¹ (B-O) .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables participation in palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures. For example, reaction with 4-bromotoluene produces 5-(p-tolyl)-1H-pyrazole-3-carboxamide, a potential kinase inhibitor intermediate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume